molecular formula C18H19N5O2S B2381438 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705879-15-7

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2381438
CAS No.: 1705879-15-7
M. Wt: 369.44
InChI Key: DTDCJIVXKYGFHU-UHFFFAOYSA-N
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Description

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic chemical compound of interest in various scientific research fields, including medicinal chemistry and pharmacology. Its unique structure, consisting of a combination of pyrazine, oxadiazole, piperidine, and thiophene rings, lends it distinctive properties that can be utilized in multiple applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, a multi-step reaction process is typically followed:

  • Step 1: : Formation of the pyrazin-2-yl intermediate through a cyclization reaction.

  • Step 2: : Synthesis of the 1,2,4-oxadiazole ring via a dehydration reaction.

  • Step 3: : Alkylation of piperidine with the oxadiazole-containing intermediate.

  • Step 4: : Coupling of the thiophene moiety using cross-coupling reactions.

Each step involves specific reagents, catalysts, and controlled conditions such as temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, these synthetic routes are scaled up using batch or continuous flow processes. Automation and optimization techniques are employed to maintain consistency and efficiency. Key factors include reagent availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:

  • Oxidation: : Introducing oxygen into the compound to form oxides.

  • Reduction: : Removal of oxygen or addition of hydrogen.

  • Substitution: : Replacement of one group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Employment of reducing agents like lithium aluminum hydride.

  • Substitution: : Utilization of halides, acids, or bases under controlled temperature and pressure.

Major Products: Reactions yield various derivatives of the compound, such as hydroxyl, amino, or halogenated products, which may further undergo modifications for specific applications.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Studied for its therapeutic potential, particularly in the development of novel drugs for treating diseases.

Industry: Employed in the synthesis of advanced materials and as a precursor in the production of specialized chemicals.

Mechanism of Action

1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone interacts with specific molecular targets, such as proteins or nucleic acids, leading to alterations in cellular functions. Its mechanism involves binding to active sites, modulating enzymatic activity, or influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison: When compared to other compounds with similar ring structures, 1-(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of heterocycles, which imparts distinctive chemical reactivity and biological activity.

List of Similar Compounds

  • 1-(4-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

  • 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(furan-2-yl)ethanone

  • 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(benzofuran-3-yl)ethanone

Properties

IUPAC Name

1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(9-14-3-7-26-12-14)23-6-1-2-13(11-23)8-16-21-18(22-25-16)15-10-19-4-5-20-15/h3-5,7,10,12-13H,1-2,6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDCJIVXKYGFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)CC3=NC(=NO3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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